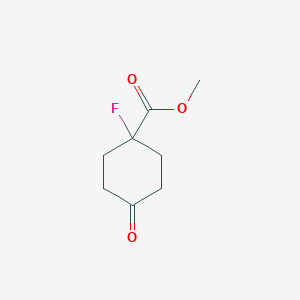

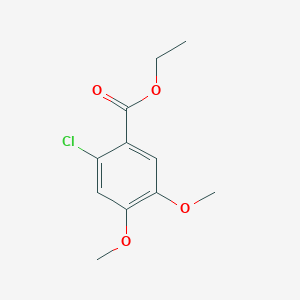

tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The tert-butyl group is a simple hydrocarbon moiety used in various chemical transformations . It has a unique reactivity pattern due to its crowded structure .

Synthesis Analysis

Tert-butyl nitrite (TBN) is used in the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions . The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) are found to be stable under the standard reaction conditions .Molecular Structure Analysis

The crowded structure of the tert-butyl group elicits a unique reactivity pattern . This structure is used in various chemical transformations .Chemical Reactions Analysis

Tert-butyl nitrite (TBN) is used in various transformations, including the conversion of aryl hydrazines to aryl azides and primary amides to carboxylic acids under mild conditions .Physical And Chemical Properties Analysis

Tert-butyl carbamate is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water .Aplicaciones Científicas De Investigación

Mechanism and Application in Synthesis

A study demonstrated the mechanism of N→O tert-butyloxycarbonyl (Boc) migration involving tert-butyl derivatives via a base-generated alkoxide, highlighting an unusual nine-membered cyclic transition state mechanism. This research is foundational for understanding Boc group migration in complex molecule synthesis (Xue & Silverman, 2010).

Chiral Auxiliary Applications

Another investigation focused on the use of tert-butyl derivatives as a chiral auxiliary, offering a novel approach to dynamic kinetic resolution. This method facilitates stereoselective carbon-carbon bond formation, underpinning the synthesis of key building blocks for biologically active compounds (Kubo et al., 1997).

Enzyme-catalyzed Kinetic Resolution

Research on the enzyme-catalyzed kinetic resolution of tert-butyl derivatives revealed a method with high enantioselectivity, offering a pathway to synthesize enantiomerically pure compounds. This process exemplifies the application of biocatalysis in refining the synthesis of chiral molecules (Faigl et al., 2013).

Novel Synthetic Pathways

A unique study presented the synthesis of tert-butyl derivatives as intermediates for natural products, highlighting their role in the biosynthesis of fatty acids, sugars, and α-amino acids. This research emphasizes the versatility of tert-butyl derivatives in synthesizing complex molecules (Qin et al., 2014).

Mecanismo De Acción

Target of Action

The tert-butyl group is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .

Biochemical Pathways

The tert-butyl group is known to have relevance in nature and its implication in biosynthetic and biodegradation pathways is well-documented .

Result of Action

The tert-butyl group is known to have a unique reactivity pattern, which could potentially influence the molecular and cellular effects of the compound’s action .

Action Environment

The tert-butyl group is known to have a unique reactivity pattern, which could potentially be influenced by environmental factors .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPONZFWUHWNBI-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)